

A Technical Guide to Understanding Caspase-4 Activation with Ac-LEVD-AFC

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Compound of Interest		
Compound Name:	Ac-LEVD-AFC	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the mechanisms and methodologies surrounding the activation of caspase-4, a key mediator of the non-canonical inflammasome pathway. We will explore the use of the fluorogenic substrate **Ac-LEVD-AFC** as a critical tool for quantifying caspase-4 activity, present detailed experimental protocols, and visualize the associated signaling pathways.

Introduction to Caspase-4 and the Non-Canonical Inflammasome

Caspase-4, in humans, and its murine ortholog caspase-11, are inflammatory caspases that play a crucial role in the innate immune response to intracellular Gram-negative bacteria.[1] Unlike canonical inflammasomes that typically assemble multi-protein complexes to activate caspase-1, the non-canonical pathway is characterized by the direct sensing of cytosolic lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, by caspase-4 itself. This direct interaction leads to caspase-4 oligomerization and activation.

Activated caspase-4 has two primary downstream effects. Firstly, it cleaves Gasdermin D (GSDMD), leading to the formation of pores in the plasma membrane and a form of inflammatory cell death known as pyroptosis. Secondly, the GSDMD-mediated pore formation can trigger the activation of the NLRP3 canonical inflammasome, resulting in the activation of



caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1 β and IL-18.

Ac-LEVD-AFC: A Fluorogenic Substrate for Measuring Caspase-4 Activity

The tetrapeptide Ac-Leu-Glu-Val-Asp-7-Amino-4-trifluoromethylcoumarin (**Ac-LEVD-AFC**) is a sensitive and specific substrate for measuring the proteolytic activity of caspase-4. The substrate consists of the preferred cleavage sequence for caspase-4 (LEVD) linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by active caspase-4 at the aspartate residue, the AFC fluorophore is released and emits a strong fluorescent signal, which can be quantified to determine caspase activity.

The assay is based on the detection of this fluorescence.[2] The uncleaved **Ac-LEVD-AFC** substrate has an excitation maximum at approximately 400 nm and emits blue light.[2] Upon cleavage, the free AFC molecule exhibits a shift in its fluorescence spectrum, with an excitation maximum around 400 nm and an emission maximum around 505 nm (yellow-green).[2] This spectral shift allows for the sensitive detection of caspase-4 activity.

Quantitative Data Presentation

The following table provides an example of how quantitative data from a caspase-4 activity assay can be presented. The data illustrates the inhibition of LPS-induced caspase-4 activity in cell lysates by various compounds.



Treatment Condition	Caspase-4 Activity (Relative Fluorescence Units)	% of LPS-Treated Control
Untreated Control	150 ± 15	15%
LPS (1 μg/mL)	1000 ± 50	100%
LPS + Compound A (10 μM)	550 ± 30	55%
LPS + Compound B (10 μM)	250 ± 20	25%
LPS + Compound C (10 μM)	950 ± 45	95%

Experimental Protocols Caspase-4 Activity Assay in Cell Lysates

This protocol outlines the key steps for measuring caspase-4 activity in cell lysates using **Ac-LEVD-AFC**.

Materials:

- Cells of interest (e.g., macrophages, epithelial cells)
- · Lipopolysaccharide (LPS) or other appropriate stimulant
- Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
- 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol)
- Dithiothreitol (DTT)
- Ac-LEVD-AFC substrate
- 96-well black microplate
- Fluorometric microplate reader



Procedure:

Cell Culture and Treatment: Plate cells at an appropriate density and culture overnight. Treat
cells with LPS or other stimuli to induce caspase-4 activation. Include an untreated control
group.

Cell Lysis:

- After treatment, collect cells by centrifugation.
- Wash the cell pellet with ice-cold PBS.
- Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
- Incubate on ice for 10-20 minutes.
- Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet cell debris.
- Carefully collect the supernatant (cell lysate) and keep it on ice. Determine the protein concentration of the lysate.

Assay Reaction:

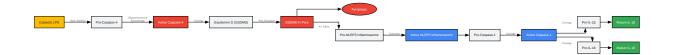
- In a 96-well black microplate, add a consistent amount of protein from each cell lysate to individual wells.
- Prepare the complete reaction buffer by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM immediately before use.
- Add the complete reaction buffer to each well containing cell lysate.
- \circ Add the **Ac-LEVD-AFC** substrate to each well to a final concentration of 50 μ M.
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
- Fluorescence Measurement: Measure the fluorescence in a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.



• Data Analysis: The fold-increase in caspase-4 activity can be determined by comparing the fluorescence readings from the treated samples to the untreated control.

Visualizing the Signaling Pathway and Experimental Workflow

Non-Canonical Inflammasome Signaling Pathway

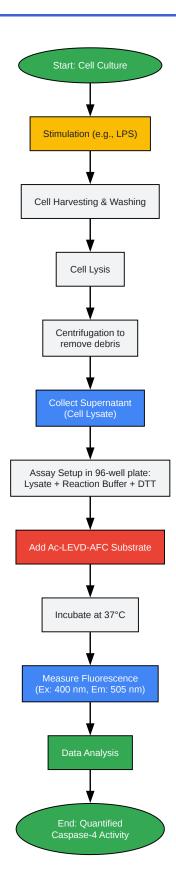


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Caption: Non-canonical inflammasome pathway initiated by cytosolic LPS.

Experimental Workflow for Caspase-4 Activity Assay





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Caption: Workflow for measuring caspase-4 activity using Ac-LEVD-AFC.



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